molecular formula C18H20N2O5S B2709239 Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 879908-11-9

Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2709239
CAS No.: 879908-11-9
M. Wt: 376.43
InChI Key: ICAFUZBSFWGANG-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that thiazine derivatives, the class of compounds to which it belongs, can interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in a number of ways, potentially leading to the wide range of biological activities observed for these compounds .

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some pyrazoline derivatives, which share structural similarities with the compound , have been found to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission . This suggests that Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate may also have significant effects on cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules. For example, it may bind to specific enzymes or proteins, leading to changes in their activity. It could also influence gene expression, leading to changes in the production of certain proteins .

Properties

IUPAC Name

methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-10-15(17(22)25-4)16(20-14(21)7-8-26-18(20)19-10)12-6-5-11(23-2)9-13(12)24-3/h5-6,9,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAFUZBSFWGANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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